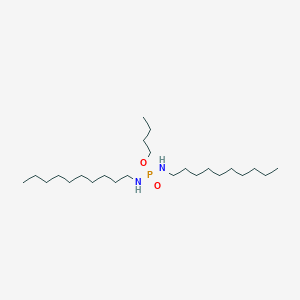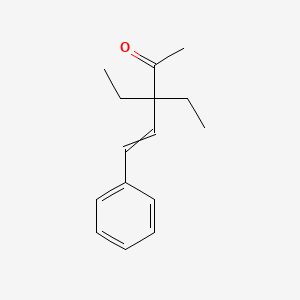
3,3-Diethyl-5-phenylpent-4-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-5-phenylpent-4-en-2-one is an organic compound with the molecular formula C15H20O It is characterized by its branched structure, which includes a phenyl group and a pent-4-en-2-one backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5-phenylpent-4-en-2-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 3,3-diethylpent-4-en-2-one with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of solvents and reagents would be optimized for cost-effectiveness and safety.
化学反応の分析
Types of Reactions: 3,3-Diethyl-5-phenylpent-4-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
3,3-Diethyl-5-phenylpent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 3,3-Diethyl-5-phenylpent-4-en-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.
類似化合物との比較
3,3-Diethylpent-4-en-2-one: Lacks the phenyl group, resulting in different chemical properties.
5-Phenylpent-4-en-2-one: Lacks the diethyl substitution, affecting its reactivity and applications.
Uniqueness: 3,3-Diethyl-5-phenylpent-4-en-2-one is unique due to the presence of both diethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
64976-67-6 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC名 |
3,3-diethyl-5-phenylpent-4-en-2-one |
InChI |
InChI=1S/C15H20O/c1-4-15(5-2,13(3)16)12-11-14-9-7-6-8-10-14/h6-12H,4-5H2,1-3H3 |
InChIキー |
KLOWDLPFFUPQHI-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C=CC1=CC=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
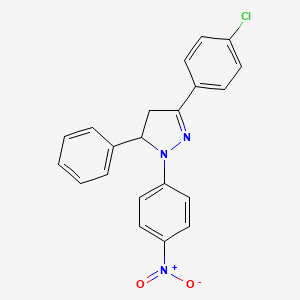
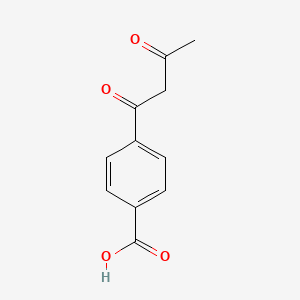
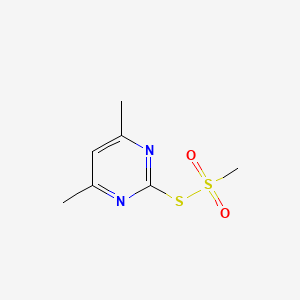
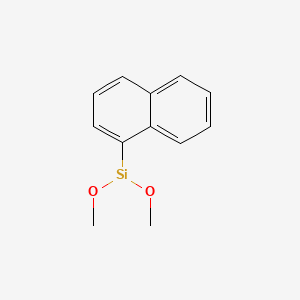

![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
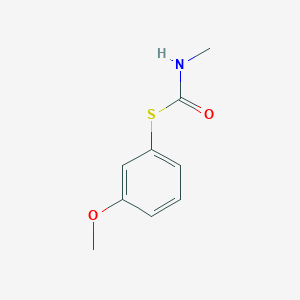
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
